

NBD-14270: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NBD-14270

Cat. No.: B15567460

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NBD-14270**, a potent HIV-1 entry inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Chemical Structure and Properties

NBD-14270 is a novel pyridine analogue that has demonstrated significant potential as an antagonist of HIV-1 entry.^{[1][2][3]} Its chemical structure is characterized by a central pyrrole ring linked to a trifluoromethyl-substituted pyridine and a thiazole moiety.

Chemical Structure:

 NBD-14270 Chemical Structure

Image Source: MedChemExpress

A detailed summary of the physicochemical properties of **NBD-14270** is provided in the table below.

| Property | Value | Source |
|-------------------|---|-----------|
| IUPAC Name | N-[(1S)-2-amino-1-[5-(hydroxymethyl)-2-thiazolyl]ethyl]-3-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide | [4] |
| Molecular Formula | C18H18F3N5O2S | [3][4] |
| Molecular Weight | 425.43 g/mol | [1][2][3] |
| CAS Number | 2411819-82-2 | [1][2][3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [4] |

Biological Activity and Mechanism of Action

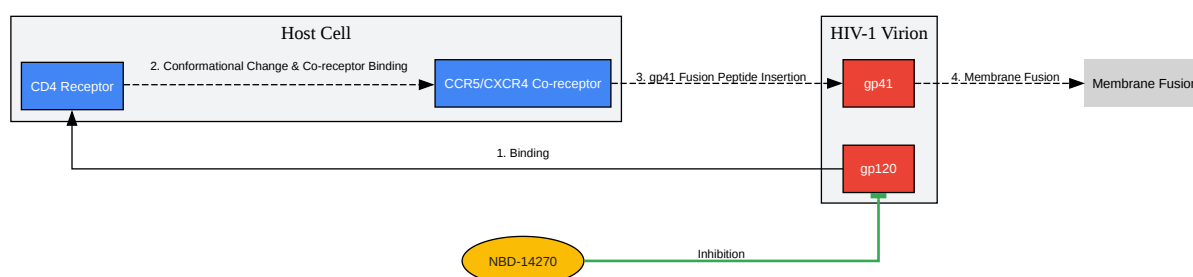
NBD-14270 functions as a potent HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein gp120.[1][3] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor and subsequent coreceptor engagement, thereby blocking the fusion of the viral and cellular membranes.

The biological activity of **NBD-14270** has been quantified in cell-based assays, demonstrating its high potency and low cytotoxicity.

| Parameter | Value | Cell Line | Assay Type | Source |
|-----------|---------------|--------------|----------------------------------|--------|
| IC50 | 180 nM | - | 50 HIV-1 Env-pseudotyped viruses | [1][3] |
| IC50 | 0.16 μ M | TZM-bl Cells | Single-cycle infectivity assay | [3] |
| CC50 | >100 μ M | - | - | [1][3] |
| CC50 | 109.3 μ M | TZM-bl Cells | MTS assay | [3] |

Signaling Pathway of HIV-1 Entry and Inhibition by NBD-14270

The entry of HIV-1 into a host cell is a multi-step process. The diagram below illustrates this pathway and the point of inhibition by **NBD-14270**.



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Caption: HIV-1 entry pathway and inhibition by **NBD-14270**.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the antiviral activity of **NBD-14270**.

HIV-1 Env-Pseudotyped Virus Neutralization Assay (TZM-bl Reporter Cell Line)

This assay is widely used to determine the inhibitory concentration (IC₅₀) of antiviral compounds that target the HIV-1 entry process.

Objective: To measure the dose-dependent inhibition of HIV-1 Env-pseudotyped virus entry into TZM-bl cells by **NBD-14270**.

Materials:

- Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β -galactosidase reporter genes).
- Viruses: HIV-1 Env-pseudotyped viruses (e.g., produced by co-transfection of 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector).
- Compound: **NBD-14270**, dissolved in DMSO.
- Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, Bright-Glo™ Luciferase Assay System (or equivalent), MTS reagent.
- Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), luminometer, plate reader.

Methodology:

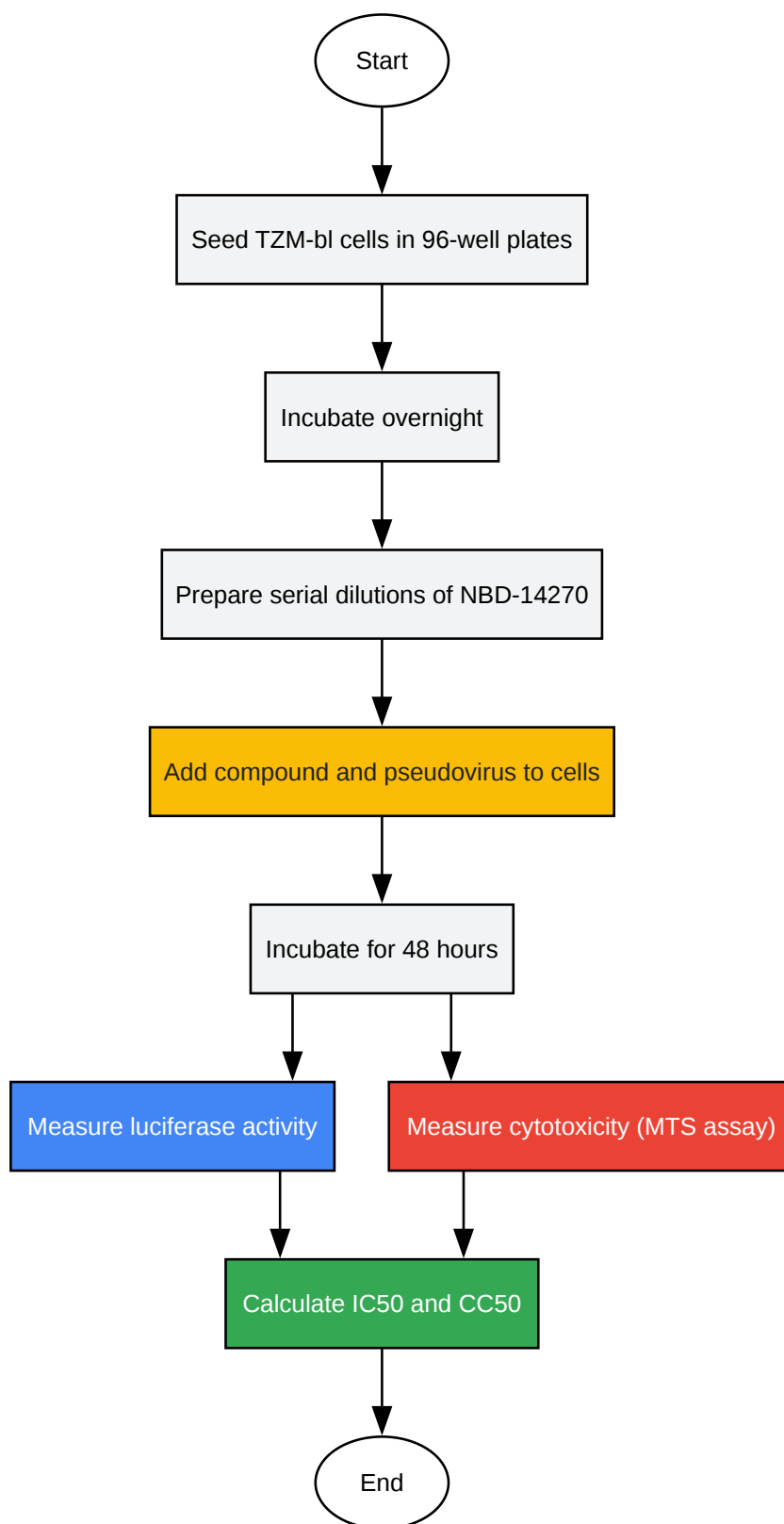
- Cell Seeding:
 - Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- On the day before the assay, trypsinize the cells and seed them into 96-well plates at a density of 1×10^4 cells per well in 100 μ L of growth medium.
- Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
- Compound Dilution:
 - Prepare a serial dilution of **NBD-14270** in growth medium. Typically, a 2-fold or 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 μ M).
 - Include a "no drug" control (vehicle control, e.g., DMSO at the same final concentration as the highest drug concentration).
- Infection:
 - On the day of the assay, carefully remove the medium from the TZM-bl cells.
 - Add 50 μ L of the diluted **NBD-14270** to the appropriate wells.
 - Immediately add 50 μ L of HIV-1 Env-pseudotyped virus (pre-titered to yield a desired level of luciferase activity) to each well.
 - Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - After the 48-hour incubation, remove the culture medium.
 - Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Bright-Glo™ Luciferase Assay System.
 - Read the luminescence using a luminometer.
- Cytotoxicity Assay (MTS):
 - In a parallel plate, treat the cells with the same serial dilution of **NBD-14270** but without the virus.
 - After 48 hours, add MTS reagent to each well and incubate for 1-4 hours.

- Measure the absorbance at 490 nm using a plate reader to determine cell viability.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **NBD-14270** relative to the "no drug" control.
 - Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of viral entry is inhibited).
 - Similarly, calculate the percentage of cytotoxicity and determine the CC₅₀ value (the concentration at which 50% of the cells are killed).

Experimental Workflow

The following diagram illustrates the general workflow for the HIV-1 Env-pseudotyped virus neutralization assay.



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Caption: Workflow for determining the IC₅₀ of **NBD-14270**.

This guide provides a foundational understanding of **NBD-14270** for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

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